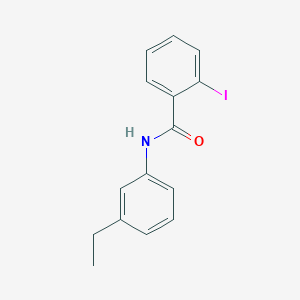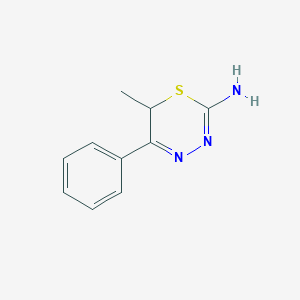![molecular formula C13H27NO2 B14625870 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide CAS No. 57323-18-9](/img/structure/B14625870.png)
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of an ethylhexyl group attached to an oxygen atom, which is further connected to a propanamide backbone. Its molecular formula is C13H27NO2, and it is commonly used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the intermediate 3-[(2-ethylhexyl)oxy]-1,2-propanediol. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is typically catalyzed by a base such as sodium hydroxide, and the product is purified through distillation and recrystallization processes to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted amides and ethers.
Applications De Recherche Scientifique
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is used in the formulation of biochemical assays and as a solvent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an emollient and antimicrobial agent, disrupting microbial cell membranes and inhibiting their growth. It also functions as a solvent, enhancing the solubility and stability of other compounds in formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2-Ethylhexyl)oxy]propanenitrile
- 3-[(2-Ethylhexyl)oxy]-1,2-propanediol
- 2-Ethylhexyl glycidyl ether
Uniqueness
3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide stands out due to its unique combination of an ethylhexyl group and a dimethylpropanamide backbone, which imparts distinct physicochemical properties. This makes it particularly effective as an emollient and antimicrobial agent in various applications, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
57323-18-9 |
|---|---|
Formule moléculaire |
C13H27NO2 |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
3-(2-ethylhexoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C13H27NO2/c1-5-7-8-12(6-2)11-16-10-9-13(15)14(3)4/h12H,5-11H2,1-4H3 |
Clé InChI |
YCGHZPCZCOSQKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCCC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


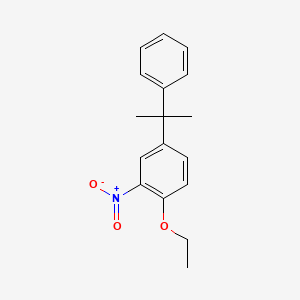
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
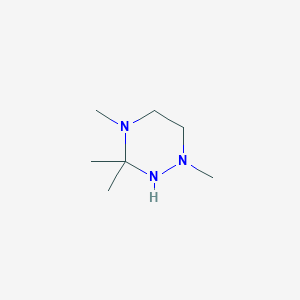
![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

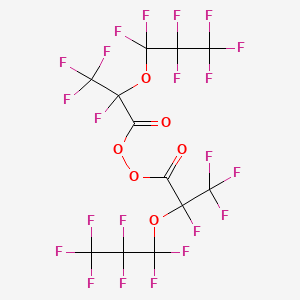
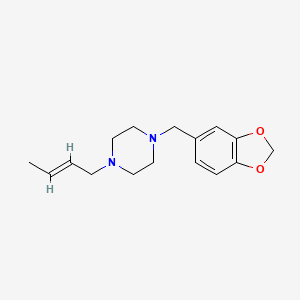
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)
